Cas no 1696767-67-5 (1-1-(2-aminoethyl)piperidin-4-ylethan-1-ol)

1-1-(2-Aminoethyl)piperidin-4-ylethan-1-ol is a versatile chemical intermediate featuring both a piperidine ring and an aminoethyl functional group, making it valuable for pharmaceutical and organic synthesis applications. The presence of the hydroxyl and amine groups enhances its reactivity, enabling its use in the preparation of complex molecules, including bioactive compounds and catalysts. Its structural flexibility allows for further derivatization, making it suitable for drug discovery and fine chemical production. The compound’s stability under standard conditions ensures reliable handling and storage. Its well-defined molecular structure facilitates precise incorporation into target molecules, supporting research and industrial processes requiring high-purity intermediates.
1-1-(2-aminoethyl)piperidin-4-ylethan-1-ol structure
1696767-67-5 structure
Product name:1-1-(2-aminoethyl)piperidin-4-ylethan-1-ol
CAS No:1696767-67-5
MF:C9H20N2O
MW:172.267902374268
CID:5744738
PubChem ID:86811698

1-1-(2-aminoethyl)piperidin-4-ylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-[1-(2-aminoethyl)piperidin-4-yl]ethan-1-ol
    • AKOS026745134
    • 1696767-67-5
    • EN300-183254
    • 4-Piperidinemethanol, 1-(2-aminoethyl)-α-methyl-
    • 1-1-(2-aminoethyl)piperidin-4-ylethan-1-ol
    • Inchi: 1S/C9H20N2O/c1-8(12)9-2-5-11(6-3-9)7-4-10/h8-9,12H,2-7,10H2,1H3
    • InChI Key: HQRYTUXOOOAIMO-UHFFFAOYSA-N
    • SMILES: OC(C)C1CCN(CCN)CC1

Computed Properties

  • Exact Mass: 172.157563266g/mol
  • Monoisotopic Mass: 172.157563266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 49.5Ų

Experimental Properties

  • Density: 1.002±0.06 g/cm3(Predicted)
  • Boiling Point: 276.1±10.0 °C(Predicted)
  • pka: 15.01±0.20(Predicted)

1-1-(2-aminoethyl)piperidin-4-ylethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-183254-10g
1-[1-(2-aminoethyl)piperidin-4-yl]ethan-1-ol
1696767-67-5
10g
$3315.0 2023-09-19
Enamine
EN300-183254-0.05g
1-[1-(2-aminoethyl)piperidin-4-yl]ethan-1-ol
1696767-67-5
0.05g
$647.0 2023-09-19
Enamine
EN300-183254-0.5g
1-[1-(2-aminoethyl)piperidin-4-yl]ethan-1-ol
1696767-67-5
0.5g
$739.0 2023-09-19
Enamine
EN300-183254-2.5g
1-[1-(2-aminoethyl)piperidin-4-yl]ethan-1-ol
1696767-67-5
2.5g
$1509.0 2023-09-19
Enamine
EN300-183254-0.1g
1-[1-(2-aminoethyl)piperidin-4-yl]ethan-1-ol
1696767-67-5
0.1g
$678.0 2023-09-19
Enamine
EN300-183254-0.25g
1-[1-(2-aminoethyl)piperidin-4-yl]ethan-1-ol
1696767-67-5
0.25g
$708.0 2023-09-19
Enamine
EN300-183254-1.0g
1-[1-(2-aminoethyl)piperidin-4-yl]ethan-1-ol
1696767-67-5
1g
$770.0 2023-06-08
Enamine
EN300-183254-1g
1-[1-(2-aminoethyl)piperidin-4-yl]ethan-1-ol
1696767-67-5
1g
$770.0 2023-09-19
Enamine
EN300-183254-5g
1-[1-(2-aminoethyl)piperidin-4-yl]ethan-1-ol
1696767-67-5
5g
$2235.0 2023-09-19
Enamine
EN300-183254-5.0g
1-[1-(2-aminoethyl)piperidin-4-yl]ethan-1-ol
1696767-67-5
5g
$2235.0 2023-06-08

Additional information on 1-1-(2-aminoethyl)piperidin-4-ylethan-1-ol

Comprehensive Overview of 1-(2-aminoethyl)piperidin-4-ylethan-1-ol (CAS No. 1696767-67-5): Properties, Applications, and Research Insights

1-(2-aminoethyl)piperidin-4-ylethan-1-ol (CAS No. 1696767-67-5) is a structurally unique organic compound that has garnered significant attention in pharmaceutical and chemical research. This molecule features a piperidine core substituted with an aminoethyl group and a hydroxyl-bearing ethyl moiety, making it a versatile intermediate for drug discovery and material science. Its molecular formula, C9H20N2O, and balanced lipophilicity render it valuable for modulating bioavailability in medicinal chemistry.

Recent studies highlight the compound's potential in targeting neurological pathways, particularly due to its piperidine-ethanolamine hybrid structure, which resembles motifs found in neurotransmitters. Researchers are exploring its role in designing G-protein-coupled receptor (GPCR) modulators, a hot topic in 2024 given the rising demand for neurodegenerative disease therapeutics. The 2-aminoethyl side chain further enhances its binding affinity to biomolecular targets, aligning with trends in precision medicine.

From a synthetic perspective, CAS No. 1696767-67-5 is often synthesized via reductive amination or nucleophilic substitution reactions, with yields optimized through green chemistry protocols—a focus area for sustainable pharmaceutical manufacturing. Analytical characterization typically involves HPLC-MS and NMR spectroscopy, techniques frequently searched by chemists for quality control. The compound’s stability under physiological pH conditions makes it suitable for prodrug development, another trending niche in drug delivery systems.

Industrial applications of 1-(2-aminoethyl)piperidin-4-ylethan-1-ol extend to agrochemicals and specialty chemicals, where its amine-alcohol functionality acts as a building block for corrosion inhibitors or surfactants. Patent literature reveals its use in biodegradable polymers, addressing the global push for eco-friendly materials. Notably, its low toxicity profile (as per OECD guidelines) positions it favorably for cosmetic formulations, a sector increasingly prioritizing safety and sustainability.

Emerging discussions in online forums and academic circles often query the "solubility of 1696767-67-5 in polar solvents" or "scalable synthesis routes," reflecting practical challenges in its utilization. Computational studies leveraging AI-driven molecular modeling (a 2024 buzzword) predict its conformational flexibility, aiding virtual screening pipelines. Regulatory databases classify it as non-hazardous under standard handling conditions, though proper PPE is recommended—a detail emphasized in recent ESG-focused workflows.

In conclusion, 1-(2-aminoethyl)piperidin-4-ylethan-1-ol exemplifies the intersection of innovation and utility in modern chemistry. Its multifaceted applications—from CNS drug candidates to green material precursors—underscore its relevance in addressing contemporary scientific and industrial challenges. Ongoing research into its structure-activity relationships promises to unlock further therapeutic and technological breakthroughs.

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